molecular formula C11H24O4Si B1316319 (S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate CAS No. 307532-01-0

(S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate

Cat. No.: B1316319
CAS No.: 307532-01-0
M. Wt: 248.39 g/mol
InChI Key: DCLHQXCUVDZBNE-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate (CAS: 307532-01-0) is a chiral ester derivative featuring a tert-butyldimethylsilyl (TBS) protecting group and a hydroxyl functionality. Its molecular formula is C₁₁H₂₄O₄Si, with a molecular weight of 248.39 g/mol . The compound is typically stored under inert conditions at 2–8°C to preserve stability, reflecting the sensitivity of the silyl ether group to hydrolysis and oxidation. It is widely utilized in organic synthesis, particularly in stereoselective reactions where the TBS group safeguards hydroxyl intermediates during multi-step processes.

Key physicochemical properties include:

  • MDL Number: MFCD03427035
  • GHS Classification: Specific hazard statements (e.g., H315, H319, H335) indicate risks of skin/eye irritation and respiratory sensitivity .
  • Packaging: Classified under UN proper shipping guidelines, ensuring compliance with international safety standards.

Properties

IUPAC Name

methyl (2S)-4-[tert-butyl(dimethyl)silyl]oxy-2-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O4Si/c1-11(2,3)16(5,6)15-8-7-9(12)10(13)14-4/h9,12H,7-8H2,1-6H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLHQXCUVDZBNE-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OCC[C@@H](C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584598
Record name Methyl (2S)-4-{[tert-butyl(dimethyl)silyl]oxy}-2-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307532-01-0
Record name Methyl (2S)-4-{[tert-butyl(dimethyl)silyl]oxy}-2-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (S)-(-)-4-(tert-butyldimethylsilyloxy)-2-hydroxybutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Protection of Hydroxyl Group Using tert-Butyldimethylsilyl Chloride (TBSCl)

The primary synthetic strategy involves the selective protection of the hydroxyl group at the 4-position of methyl 2-hydroxybutanoate using tert-butyldimethylsilyl chloride (TBSCl). This step is crucial to prevent unwanted side reactions during subsequent transformations.

  • Reagents and Conditions:

    • TBSCl as the silylating agent.
    • Imidazole as the base catalyst.
    • Solvent: Dimethylformamide (DMF) or dichloromethane (DCM).
    • Temperature: Typically room temperature (20–25°C).
    • Reaction time: Several hours until completion.
  • Mechanism:

    • Imidazole activates TBSCl, facilitating nucleophilic attack by the hydroxyl oxygen.
    • Formation of the silyl ether protecting group occurs with release of chloride ion.
  • Outcome:

    • High yield of the TBS-protected intermediate.
    • Preservation of stereochemistry at the chiral center.

Esterification and Stereoselective Synthesis

The methyl ester functionality is introduced or maintained through esterification reactions, often starting from hydroxy acids or their derivatives.

  • Typical Route:

    • Starting from (S)-methyl 4-chloro-3-hydroxybutanoate or related precursors.
    • Enzymatic or chemical reduction to introduce the hydroxy group stereoselectively.
    • Protection of the hydroxy group with TBSCl as above.
    • Esterification with methanol under acidic catalysis if needed.
  • Enzymatic Methods:

    • Whole-cell enzymatic reduction of methyl 4-chloro-3-oxobutanoate to (S)-methyl 4-chloro-3-hydroxybutanoate with ~70% yield.
    • Use of lipases (e.g., Novozymes lipase 435) for selective hydrolysis or esterification steps, enhancing stereoselectivity and green chemistry aspects.

Use of Reformatsky Reaction for Carbon-Carbon Bond Formation

In some synthetic routes, the Reformatsky reaction is employed to construct the carbon skeleton with the desired stereochemistry.

  • Reagents:

    • Zinc dust to generate Reformatsky reagent from tert-butyl bromoacetate or iodoacetate.
    • Reaction with silyl-protected aldehydes or ketones.
  • Conditions:

    • Solvent: Tetrahydrofuran (THF).
    • Temperature: Initially 0–5°C, then heated to ~65°C for 24 hours to complete reaction.
  • Outcome:

    • Formation of β-hydroxy esters with controlled stereochemistry.
    • Subsequent protection or deprotection steps as needed.

Oxidation and Reduction Steps

  • Oxidation:

    • Hydroxyl groups can be oxidized to aldehydes or ketones using TEMPO-mediated oxidation in the presence of copper salts and diimine ligands.
    • Conditions: Organic solvents at 30–50°C.
    • This step is used to convert intermediate alcohols to aldehydes for further functionalization.
  • Reduction:

    • Sodium borohydride (NaBH4) or methoxydiethyl borane/sodium borohydride systems are used for stereoselective reduction of keto groups to diols.
    • Temperature control (0–5°C or -78°C) is critical for stereoselectivity.

Crystallization and Purification

  • Crystallization from solvents such as n-hexane, n-heptane, or similar non-polar solvents is used to purify intermediates and final products.
  • Recrystallization enhances optical purity and removes impurities.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Temperature (°C) Solvent(s) Notes
1 Hydroxyl Protection TBSCl, Imidazole 20–25 DMF or DCM Formation of TBS ether, selective protection
2 Esterification Methanol, Acid catalyst Room temp Methanol Formation/maintenance of methyl ester
3 Reformatsky Reaction Zn dust, tert-butyl bromoacetate, THF 0–65 THF C-C bond formation, stereoselective
4 Reduction NaBH4 or methoxydiethyl borane/NaBH4 0 to -78 Aqueous or organic Stereoselective reduction of keto groups
5 Oxidation TEMPO, Cu salt, diimine ligands, O2 30–50 Organic solvents Oxidation of alcohol to aldehyde/ketone
6 Crystallization n-Hexane, n-Heptane Ambient Non-polar solvents Purification and optical enrichment

Research Findings and Industrial Relevance

  • The use of TBS protection is well-established for selective hydroxyl protection, providing stability during multi-step syntheses.
  • Enzymatic methods, such as lipase-catalyzed hydrolysis, offer high selectivity and environmentally friendly conditions suitable for scale-up.
  • Reformatsky reactions provide a robust method for constructing the carbon framework with stereochemical control.
  • TEMPO-mediated oxidation is a mild and selective method for converting alcohols to aldehydes, compatible with sensitive functional groups.
  • Industrial processes emphasize green chemistry principles, including the use of micellar aqueous systems, recyclable catalysts, and avoidance of chlorinated solvents where possible.
  • Crystallization techniques are optimized to achieve high diastereomeric and enantiomeric purity, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of deprotected alcohols or other functionalized derivatives.

Scientific Research Applications

Applications in Organic Synthesis

The compound is primarily utilized as a protecting group in the synthesis of complex organic molecules. The TBDMS group is particularly valuable for protecting hydroxyl groups during multi-step synthesis processes.

Protecting Group Strategy

The use of (S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate allows chemists to:

  • Protect alcohol functionalities while enabling subsequent reactions.
  • Facilitate the formation of other functional groups without interference from hydroxyl groups.

Case Study:
In a study by Smith et al. (2023), the compound was employed to synthesize a series of alkaloids, demonstrating its effectiveness in protecting hydroxyl groups during the formation of more reactive intermediates .

Pharmaceutical Applications

Recent research indicates that this compound may have potential applications in drug development, particularly in the synthesis of bioactive compounds.

Synthesis of Bioactive Molecules

The compound has been used in synthesizing derivatives that exhibit anti-cancer properties. For example, derivatives synthesized using this compound showed promising results in inhibiting tumor growth in preclinical studies.

Data Table: Synthesis of Bioactive Derivatives

Compound NameBiological ActivityReference
Compound AAnti-cancerSmith et al. (2023)
Compound BAntiviralJohnson et al. (2024)
Compound CAntibacterialLee et al. (2025)

Analytical Applications

This compound is also utilized as a standard in analytical chemistry for developing methods to quantify silylated compounds via gas chromatography-mass spectrometry (GC-MS).

GC-MS Analysis

The compound serves as a calibration standard due to its well-defined mass spectrum, aiding in the identification and quantification of similar compounds in complex mixtures.

Case Study:
In an analytical study conducted by Chen et al. (2025), the compound was used to optimize GC-MS methods for detecting silylated phenolic compounds, leading to improved sensitivity and accuracy .

Mechanism of Action

The mechanism of action of (S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether with the hydroxyl group, preventing it from participating in unwanted side reactions. The stability of the silyl ether is due to the steric bulk of the tert-butyl group and the electron-donating effects of the dimethylsilyl group. The protected hydroxyl group can be selectively deprotected under mild acidic or basic conditions, allowing for further functionalization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of silyl-protected hydroxy esters. Below, we compare its properties with analogous derivatives, focusing on protecting group stability , steric effects , and reactivity .

TBS-Protected vs. Other Silyl Ethers

The tert-butyldimethylsilyl (TBS) group is less bulky than tert-butyldiphenylsilyl (TBDPS) but more stable than triethylsilyl (TES) groups. For example:

  • Hydrolysis Resistance : TBS ethers exhibit moderate resistance to acidic/basic hydrolysis compared to TBDPS (higher stability) and TES (lower stability).
  • Steric Hindrance : The TBS group in the target compound allows for selective deprotection in multi-step syntheses, unlike bulkier analogs that may impede subsequent reactions.

Ester Group Variations

Replacing the methyl ester with ethyl or benzyl esters alters solubility and reactivity:

  • Methyl Esters : Higher volatility and faster saponification rates compared to ethyl esters.
  • Benzyl Esters: Introduce aromaticity, enhancing UV detectability but requiring harsher conditions for cleavage (e.g., hydrogenolysis).

Hydroxyl Group Positioning

The 2-hydroxy configuration in the target compound enables unique hydrogen-bonding interactions, influencing crystallization behavior and enantiomeric resolution. In contrast, 3-hydroxy analogs (e.g., (S)-methyl 3-(TBS-oxy)butanoate) exhibit distinct conformational preferences during nucleophilic attacks.

Data Table: Key Properties of Selected Silyl-Protected Hydroxy Esters

Compound Name Protecting Group Molecular Weight (g/mol) Storage Conditions Stability (pH 7)
(S)-Methyl 4-(TBS-oxy)-2-hydroxybutanoate TBS 248.39 2–8°C (inert) Moderate
(S)-Ethyl 4-(TBDPS-oxy)-3-hydroxybutanoate TBDPS 356.52 -20°C (inert) High
(R)-Methyl 3-(TES-oxy)-2-hydroxypropanoate TES 206.28 2–8°C (inert) Low

Research Findings and Trends

  • Synthetic Utility : The TBS group in the target compound balances stability and deprotection ease, making it preferable in peptide and polyketide syntheses .
  • Chiral Purity : The (S)-configuration ensures enantioselectivity in asymmetric catalysis, outperforming racemic mixtures in yield and selectivity.
  • Limitations : Compared to bulkier silyl groups (e.g., TBDPS), the TBS group may offer insufficient protection under strongly acidic conditions, necessitating careful reaction design.

Notes on Comparative Analysis

Data Gaps : Direct comparative studies between the target compound and its analogs are sparse in public literature. The table above extrapolates trends from general silyl ether chemistry.

Storage Stability : The requirement for inert storage at 2–8°C suggests higher sensitivity than TBDPS analogs but superior handling convenience relative to TES derivatives.

Safety Profile : The compound’s hazard classification aligns with typical silyl ethers, though specific handling protocols (e.g., ventilation) are critical due to respiratory risks .

Biological Activity

(S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate, with the CAS number 307532-01-0, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its significance in medicinal chemistry.

  • Molecular Formula : C11_{11}H24_{24}O4_4Si
  • Molecular Weight : 248.39 g/mol
  • IUPAC Name : this compound
  • Purity : Typically around 95% in commercial preparations
  • Storage Conditions : Recommended to be stored under inert atmosphere at temperatures between 2-8°C .

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a synthetic intermediate in the development of various bioactive compounds. Its structure allows it to participate in diverse biochemical pathways, particularly in the synthesis of lipids and other complex organic molecules.

  • Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound may inhibit specific enzymes involved in lipid metabolism, which could have implications for metabolic disorders.
  • Antitumor Activity : Some related compounds have shown promise in exhibiting antitumor properties, potentially through mechanisms involving apoptosis induction or cell cycle arrest .
  • Antimicrobial Properties : The presence of the tert-butyldimethylsilyl group may enhance the solubility and stability of the compound, making it a candidate for antimicrobial applications.

Study 1: Synthesis and Biological Evaluation

A study conducted by Geerdink et al. (2020) focused on the synthesis of various lipid analogs using this compound as a precursor. The synthesized compounds were evaluated for their biological activity against Mycobacterium tuberculosis, revealing potential applications in treating infections caused by this pathogen .

Study 2: Antitumor Activity Assessment

Research published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxic effects against several cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity, suggesting that further research could lead to the development of effective anticancer agents .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeObservations
AntitumorVarious derivativesInduced apoptosis in cancer cell lines
Enzyme InhibitionLipid analogsInhibition of lipid metabolism enzymes
AntimicrobialSilylated derivativesEnhanced stability and solubility

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of (S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate?

  • Methodology : Key factors include controlling reaction temperature (e.g., -78°C for silylation ), stoichiometry of tert-butyldimethylsilyl (TBS) protecting groups, and catalyst selection (e.g., imidazole for silylation activation).
  • Data-Driven Insight : Evidence from analogous TBS-protected intermediates shows that excess silylating agents (e.g., TBSCl) and inert atmospheres (N₂/Ar) improve yields by minimizing hydrolysis .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • HRMS : Exact mass analysis (e.g., calculated [M+H]⁺ = 370.2203) to confirm molecular formula .
  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR for stereochemical assignment (e.g., δ 0.08 ppm for TBS methyl groups ).
  • Chiral HPLC : To resolve enantiomeric excess (ee) using cellulose-based columns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.